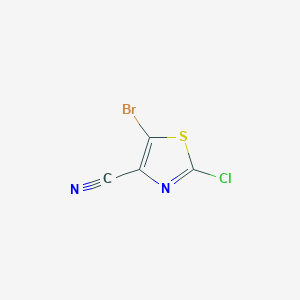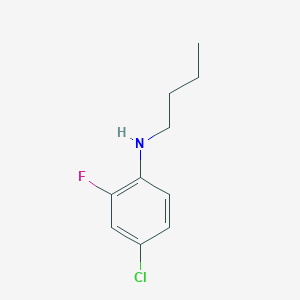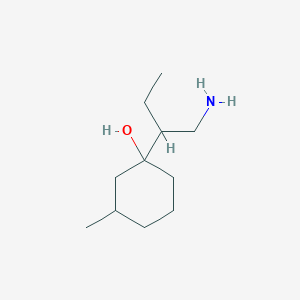
2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid is an aromatic compound with a complex structure that includes a chloro group, a dimethylamino group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to introduce the nitro group. This is followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Chloro-6-(dimethylamino)-3-aminobenzoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylbenzoic acid: Similar structure but lacks the nitro and dimethylamino groups.
2-Chloro-3-nitrobenzoic acid: Similar structure but lacks the dimethylamino group.
6-(Dimethylamino)-3-nitrobenzoic acid: Similar structure but lacks the chloro group.
Uniqueness
2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid is unique due to the presence of all three functional groups (chloro, dimethylamino, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9ClN2O4 |
|---|---|
Molecular Weight |
244.63 g/mol |
IUPAC Name |
2-chloro-6-(dimethylamino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H9ClN2O4/c1-11(2)5-3-4-6(12(15)16)8(10)7(5)9(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
IHZCEKHQPLVMOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1-Methylcyclobutyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13216184.png)
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13216188.png)



![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13216221.png)

![2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216236.png)

![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine](/img/structure/B13216256.png)
